molecular formula C7H9N3O2S2 B169002 4-Thioureidobenzenesulfonamide CAS No. 1718-39-4

4-Thioureidobenzenesulfonamide

Cat. No. B169002
CAS RN: 1718-39-4
M. Wt: 231.3 g/mol
InChI Key: OGAAVFJBPHTLNL-UHFFFAOYSA-N
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Description

4-Thioureidobenzenesulfonamide is a compound with the molecular formula C7H9N3O2S2 . It is also known by other names such as (4-sulfamoylphenyl)thiourea and 4-[(aminocarbonothioyl)amino]benzenesulfonamide .


Synthesis Analysis

The synthesis of this compound derivatives involves a one-pot two-step protocol. The process starts with the thioureation of sulphanilamide SA (4-amino-benzenesulfonamide) using KSCN, followed by S-methylation of the resulted thiourea .


Molecular Structure Analysis

The molecular weight of this compound is 231.3 g/mol . Its InChI code is 1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H, (H3,8,10,13) (H2,9,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 139 Ų .

Scientific Research Applications

Carbonic Anhydrase Inhibitors and Ophthalmologic Applications

4-Thioureidobenzenesulfonamide derivatives have been extensively studied as carbonic anhydrase inhibitors. A study by Casini et al. (2000) demonstrated that these derivatives, particularly those incorporating hydroxy and mercapto amino acids, displayed strong affinity towards carbonic anhydrase isozymes. Their notable water solubility and pH-neutral solutions make them attractive candidates for developing novel antiglaucoma drugs. Some derivatives showed effective lowering of intraocular pressure when applied topically in the normotensive/glaucomatous rabbit eye, indicating their potential in ophthalmologic applications (Casini et al., 2000).

Anticancer Activity

Ghorab et al. (2016) synthesized and evaluated a series of thioureidobenzenesulfonamides incorporating various biologically active moieties. These compounds exhibited significant in vitro anticancer activity against various cancer cell lines. Some compounds showed activity comparable to reference drugs, indicating their potential as anticancer agents. Molecular docking studies suggested their action as MK-2 enzyme inhibitors (Ghorab et al., 2016).

Antibacterial and Antimicrobial Applications

A study by Qandil et al. (2010) focused on 3-aminobenzenesulfonamide derivatives with thiourea or urea moieties. They reported minimal antibacterial activity but notable anti-candidal activity, highlighting their potential in antimicrobial applications. The study emphasized the significance of the thiourea and urea derivatives in this context (Qandil et al., 2010).

Molecular Docking and Drug Design

Research by Zaib et al. (2014) involved synthesizing a variety of sulfonamide-thiourea conjugates and evaluating them as inhibitors of the carbonic anhydrase enzyme. The study combined synthetic chemistry with in silico docking and molecular dynamics simulation, providing insights into the molecular interactions and potential drug design applications of these compounds (Zaib et al., 2014).

Environmental and Cellular Detection Applications

Ren et al. (2020) developed a method using 2,4-dinitrobenzenesulfonyl (DNPS) to enhance SNAr, facilitating the detection of thiophenols in environmental samples and living cells. This study highlights the application of benzenesulfonamide derivatives in environmental monitoring and cellular studies (Ren et al., 2020).

Safety and Hazards

The safety data sheet indicates that 4-Thioureidobenzenesulfonamide is harmful if swallowed . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Mechanism of Action

properties

IUPAC Name

(4-sulfamoylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)10-5-1-3-6(4-2-5)14(9,11)12/h1-4H,(H3,8,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAVFJBPHTLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352016
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1718-39-4
Record name 4-[(Aminothioxomethyl)amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1718-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thioureido-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-sulfamoylphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these 4-thioureidobenzenesulfonamide derivatives interact with carbonic anhydrases and what are the downstream effects of this interaction?

A1: While the paper doesn't delve into the specific binding interactions, it highlights that the synthesized compounds act as inhibitors of carbonic anhydrases (CAs). [] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting CAs, these compounds disrupt this fundamental biochemical reaction. This disruption can have various downstream effects depending on the specific CA isoform targeted and the physiological context. For instance, inhibiting certain human CA isoforms is explored for therapeutic purposes like glaucoma treatment, while inhibiting mycobacterial CAs might contribute to developing new anti-tuberculosis drugs. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and how do structural modifications impact their potency against different CA isoforms?

A2: The paper explores a library of N-((4-sulfamoylphenyl)carbamothioyl) amides with varying aliphatic, benzylic, vinylic, and aromatic acyl groups attached to the this compound core. [] This structural diversity allows for preliminary SAR analysis. The study found that modifications to the acyl group significantly influenced the inhibitory potency (represented by the Ki value) across different human (hCA I, hCA II, hCA VII) and mycobacterial (MtCA1, MtCA2, MtCA3) CA isoforms. [] This suggests that tailoring the acyl group is crucial for achieving selectivity towards specific CA isoforms. Further research is needed to establish more detailed SAR trends and optimize the compounds for desired activity profiles.

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